molecular formula C18H36NaO2 B148153 Sodium stearate CAS No. 822-16-2

Sodium stearate

Cat. No.: B148153
CAS No.: 822-16-2
M. Wt: 307.5 g/mol
InChI Key: XRRONFCBYFZWTM-UHFFFAOYSA-N
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Description

Sodium stearate, known by its IUPAC name Sodium Octadecanoate, is the sodium salt of stearic acid. This white solid is the most common soap and is found in many types of solid deodorants, rubbers, latex paints, and inks. It is also a component of some food additives and food flavorings .

Scientific Research Applications

Surface Modification and Materials Science

Sodium stearate is used for surface modification of various materials. Zhao Fang (2011) investigated its use for modifying calcium carbonate and aluminum borate whiskers, finding it effective with optimal treatment conditions identified for each material (Zhao Fang, 2011). Another study by Hendrik A Capelle et al. (2003) explored this compound's interaction with titania pigment particles, revealing its adsorption behavior and multilayer formation on these particles (Hendrik A Capelle et al., 2003).

Electronic Applications

In electronics, this compound has been used in organic light-emitting diodes (OLEDs). H. Siemund et al. (2013) utilized this compound as an electron injection layer in OLEDs, demonstrating its potential as a non-toxic alternative to lithium fluoride (H. Siemund et al., 2013).

Lubrication and Corrosion Inhibition

This compound's role in lubrication is significant. L. Jie (2005) synthesized this compound for use as a lubrication solution in steel tube drawing, suggesting control of pH and concentration for optimal lubrication efficiency (L. Jie, 2005). Nandini Dindodi and A. N. Shetty (2014) studied its effectiveness as a corrosion inhibitor for magnesium alloys, highlighting its adsorption properties and protective mechanism against corrosion (Nandini Dindodi & A. N. Shetty, 2014).

Fire Suppression

In fire safety, this compound has been utilized in novel composite particles for extinguishing sodium fires. X. Ni and Zhongkui Zheng (2020) developed Graphite@Stearate core-shell structured particles, which showed superior performance in extinguishing sodium fires compared to raw graphite (X. Ni & Zhongkui Zheng, 2020).

Chemical Synthesis

Limin Wang et al. (2010) applied this compound as a catalyst in the synthesis of spirooxindoles derivatives, demonstrating its efficiency in aqueous micellar media (Limin Wang et al., 2010).

Mechanism of Action

Target of Action

Sodium stearate, the sodium salt of stearic acid, is a type of surfactant . Its primary targets are dirt, grease, and other non-polar substances on the skin or other surfaces . It is also used in the pharmaceutical industry as a surfactant to aid the solubility of hydrophobic compounds .

Mode of Action

This compound has both hydrophilic and hydrophobic parts, a carboxylate and a long hydrocarbon chain . These two chemically different components induce the formation of micelles, which present the hydrophilic heads outwards and their hydrophobic (hydrocarbon) tails inwards . This provides a lipophilic environment for hydrophobic compounds . The tail part dissolves the grease or dirt and forms the micelle .

Biochemical Pathways

This compound is produced as a major component of soap upon saponification of oils and fats . The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) follows:

(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3C_{18}H_{35}O_{2}Na (C18​H35​O2​)3​C3​H5​+3NaOH→C3​H5​(OH)3​+3C18​H35​O2​Na

Purified this compound can be made by neutralizing stearic acid with sodium hydroxide :

C17H35COOH+NaOH→C17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17​H35​COOH+NaOH→C17​H35​COONa+H2​O

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble in water , which suggests that it can be easily washed away after it has performed its cleansing action.

Result of Action

The result of this compound’s action is the effective removal of dirt, grease, and other non-polar substances from the skin or other surfaces . In the pharmaceutical industry, it aids in the solubility of hydrophobic compounds .

Action Environment

This compound is found in many types of solid deodorants, rubbers, latex paints, and inks . It is also a component of some food additives and food flavorings . This compound is utilized to make waterproofing compounds for papers, textiles, and even some kinds of paint due to its hydrophobic properties . After this application, the materials are more water-resistant and have a longer lifespan .

Future Directions

Sodium stearate is often used in deodorant sticks as a gelling agent, in bar soaps or as a co-emulsifier in water-in-oil formulations . It is also used as an emulsifier, dispersant, lubricant, surface treatment agent, corrosion inhibitor, etc . It has a wide range of additional uses, including in latex paints, ink thickener, stabilizer, viscosity enhancer, and dispersant for liquid makeups . It is also an FDA-approved flavor additive . It is used as a lubricant in polycarbonates and nylons, and as a lubricant and de-dusting agent in rubber production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearate is produced as a major component of soap upon saponification of oils and fats. The percentage of this compound depends on the ingredient fats. Tallow, for instance, is especially high in stearic acid content. The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) is:

(C18H35O2)3C3H5+3NaOHC3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3 NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3 C_{18}H_{35}O_{2}Na (C18​H35​O2​)3​C3​H5​+3NaOH→C3​H5​(OH)3​+3C18​H35​O2​Na

Purified this compound can be made by neutralizing stearic acid with sodium hydroxide:

C17H35COOH+NaOHC17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17​H35​COOH+NaOH→C17​H35​COONa+H2​O

Properties

{ "Design of the Synthesis Pathway": "Sodium stearate can be synthesized through saponification reaction of stearic acid with sodium hydroxide.", "Starting Materials": ["Stearic acid", "Sodium hydroxide", "Water"], "Reaction": [ "1. Dissolve stearic acid in water to form a solution.", "2. Add sodium hydroxide to the solution and stir until completely dissolved.", "3. Heat the mixture to around 80-90°C and maintain the temperature for several hours.", "4. The reaction mixture will turn into a thick paste as the saponification reaction proceeds.", "5. Cool the mixture and add more water to dissolve the sodium stearate.", "6. Filter the solution to remove any impurities.", "7. The resulting solution is sodium stearate, which can be dried and purified for further use." ] }

CAS No.

822-16-2

Molecular Formula

C18H36NaO2

Molecular Weight

307.5 g/mol

IUPAC Name

sodium;octadecanoate

InChI

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

XRRONFCBYFZWTM-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

impurities

USUALLY CONTAINS SODIUM PALMITATE

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Na]

Color/Form

WHITE POWDER

822-16-2

physical_description

Liquid;  Pellets or Large Crystals;  Dry Powder
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]
White solid;  [Merck Index] White powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

shelf_life

AFFECTED BY LIGHT

solubility

SLOWLY SOL IN COLD WATER OR COLD ALC;  FREELY SOL IN HOT SOLVENTS
INSOL IN MANY ORGANIC SOLVENTS

Synonyms

aluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The charge consists of 450 ml. water and 150 g. of the copolymer plus surfactant and, in some cases, sodium chloride as indicated. Sodium behenate and sodium myristate are prepared by neutralization of the corresponding acids with sodium hydroxide. Sodium stearate employed is U.S.P. grade.
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Sodium stearate
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Sodium behenate
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sodium myristate

Synthesis routes and methods II

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 11.58 g of stearic acid and 1.63 g of sodium hydroxide were mixed to give a uniform solution at 50° C. and then concentrated to dryness to obtain 18.3 g of sodium stearate-supported GPC.
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11.58 g
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1.63 g
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350 mL
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sodium stearate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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